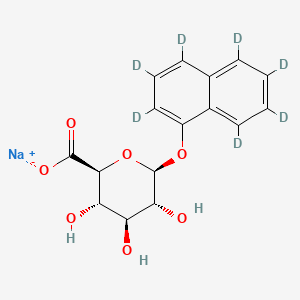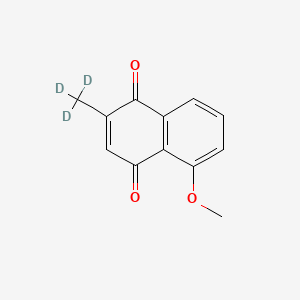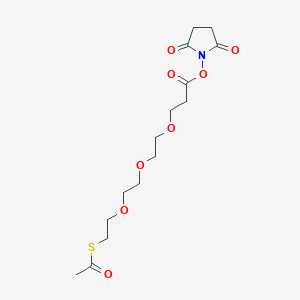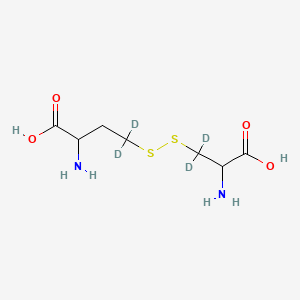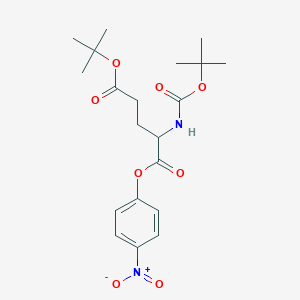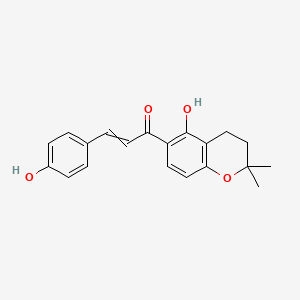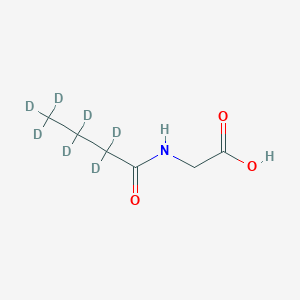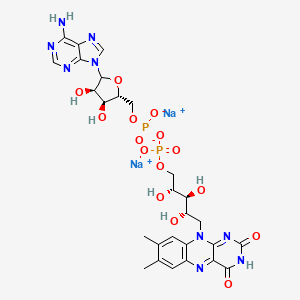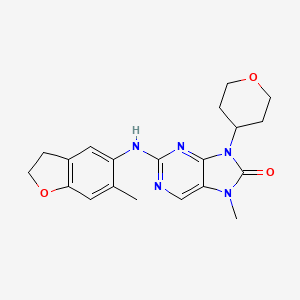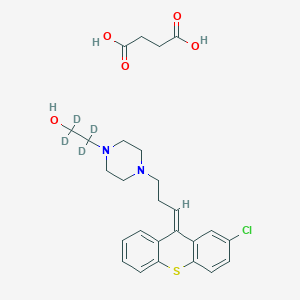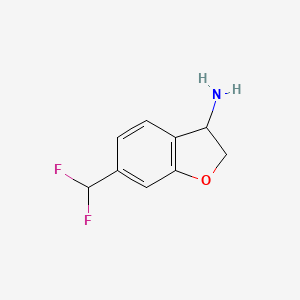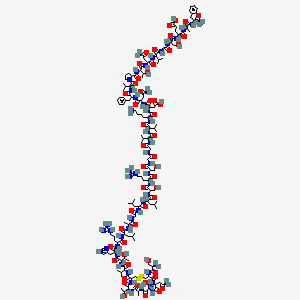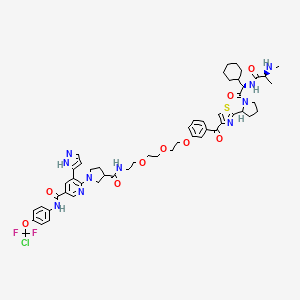
Sniper(abl)-062
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sniper(abl)-062 is a chimeric small molecule designed to induce the degradation of the BCR-ABL fusion protein, which is implicated in chronic myelogenous leukemia (CML)These molecules recruit IAP ubiquitin ligases to target proteins, leading to their ubiquitylation and subsequent proteasomal degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sniper(abl)-062 involves the conjugation of an ABL inhibitor to an IAP ligand via a linker. The ABL inhibitor used is typically imatinib or a derivative, while the IAP ligand is often a derivative of MeBS (methyl bestatin). The synthetic route includes the following steps:
Synthesis of the ABL inhibitor: This involves the preparation of imatinib or its derivative through a series of organic reactions, including amide bond formation and aromatic substitution.
Synthesis of the IAP ligand: The IAP ligand, such as MeBS, is synthesized through peptide coupling reactions.
Conjugation: The ABL inhibitor and IAP ligand are linked together using a bifunctional linker, which is typically synthesized through a series of esterification and amidation reactions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity, using techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .
Chemical Reactions Analysis
Types of Reactions
Sniper(abl)-062 undergoes several types of chemical reactions, including:
Ubiquitylation: The compound induces the ubiquitylation of the BCR-ABL protein by recruiting IAP ubiquitin ligases.
Proteasomal Degradation: Following ubiquitylation, the BCR-ABL protein is recognized and degraded by the proteasome
Common Reagents and Conditions
Reagents: Imatinib or its derivatives, MeBS or its derivatives, bifunctional linkers, peptide coupling reagents.
Conditions: Organic solvents (e.g., dimethylformamide), catalysts (e.g., N,N’-diisopropylcarbodiimide), and purification techniques (e.g., HPLC)
Major Products
The major product of these reactions is the degradation of the BCR-ABL protein, leading to a reduction in cell growth and proliferation in CML .
Scientific Research Applications
Sniper(abl)-062 has several scientific research applications, including:
Chemistry: Used as a tool to study protein degradation pathways and the ubiquitin-proteasome system.
Biology: Employed in research to understand the role of BCR-ABL in CML and other cancers.
Medicine: Investigated as a potential therapeutic agent for the treatment of CML and other cancers that overexpress BCR-ABL.
Industry: Utilized in the development of targeted protein degradation technologies and drug discovery .
Mechanism of Action
Sniper(abl)-062 exerts its effects by inducing the degradation of the BCR-ABL protein. The compound binds to the BCR-ABL protein through its ABL inhibitor moiety and recruits IAP ubiquitin ligases via its IAP ligand moiety. This leads to the ubiquitylation of the BCR-ABL protein, marking it for degradation by the proteasome. The degradation of BCR-ABL results in the inhibition of cell growth and proliferation, making this compound a promising therapeutic agent for CML .
Comparison with Similar Compounds
Similar Compounds
Sniper(abl)-2: Another SNIPER compound targeting BCR-ABL, but with different linker and ligand structures.
PROTACs: Proteolysis-targeting chimeras that also induce protein degradation via the ubiquitin-proteasome system but use different E3 ligases.
Molecular Glues: Small molecules that induce protein-protein interactions leading to protein degradation .
Uniqueness
Sniper(abl)-062 is unique in its specific targeting of BCR-ABL and its use of IAP ubiquitin ligases for protein degradation. This specificity and mechanism of action distinguish it from other protein degraders like PROTACs and molecular glues .
Properties
Molecular Formula |
C53H63ClF2N10O9S |
|---|---|
Molecular Weight |
1089.6 g/mol |
IUPAC Name |
N-[4-[chloro(difluoro)methoxy]phenyl]-6-[3-[2-[2-[2-[3-[2-[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethylcarbamoyl]pyrrolidin-1-yl]-5-(1H-pyrazol-5-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C53H63ClF2N10O9S/c1-33(57-2)48(68)63-45(34-8-4-3-5-9-34)52(71)66-21-7-12-44(66)51-62-43(32-76-51)46(67)35-10-6-11-40(28-35)74-27-26-73-25-24-72-23-20-58-49(69)36-18-22-65(31-36)47-41(42-17-19-60-64-42)29-37(30-59-47)50(70)61-38-13-15-39(16-14-38)75-53(54,55)56/h6,10-11,13-17,19,28-30,32-34,36,44-45,57H,3-5,7-9,12,18,20-27,31H2,1-2H3,(H,58,69)(H,60,64)(H,61,70)(H,63,68)/t33-,36?,44-,45-/m0/s1 |
InChI Key |
ZFKMAJWPPZNUKT-DVTWHOCZSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)OCCOCCOCCNC(=O)C5CCN(C5)C6=C(C=C(C=N6)C(=O)NC7=CC=C(C=C7)OC(F)(F)Cl)C8=CC=NN8)NC |
Canonical SMILES |
CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)OCCOCCOCCNC(=O)C5CCN(C5)C6=C(C=C(C=N6)C(=O)NC7=CC=C(C=C7)OC(F)(F)Cl)C8=CC=NN8)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-7-[(3R,4S,5S)-3,4,5-trihydroxythian-2-yl]oxychromen-2-one](/img/structure/B12428960.png)
